N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide
Description
N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a pyridazine-based compound featuring a pyrazole substituent at the 6-position and a cyclohexenyl ethyl carboxamide group at the 3-position.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-6-pyrazol-1-ylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c22-16(17-11-9-13-5-2-1-3-6-13)14-7-8-15(20-19-14)21-12-4-10-18-21/h4-5,7-8,10,12H,1-3,6,9,11H2,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLOFPGGLBQWAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=NN=C(C=C2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 1,4-Dicarbonyl Compounds
Pyridazine rings are classically synthesized via cyclocondensation of 1,4-dicarbonyl compounds with hydrazines. For example, reacting mucochloric acid (tetrachloro-1,4-benzoquinone) with hydrazine hydrate yields 3,6-dichloropyridazine, which can be further functionalized. However, this route requires precise temperature control (80–100°C) and anhydrous conditions to avoid side reactions.
Regioselective Substitution at Position 6
Introducing the 1H-pyrazol-1-yl group at position 6 is achieved through palladium-catalyzed cross-coupling. A halogenated pyridazine precursor (e.g., 6-bromopyridazine-3-carboxylic acid) reacts with 1H-pyrazole in the presence of Pd(PPh₃)₄ and Cs₂CO₃ in dimethylformamide (DMF) at 110°C. This method achieves >85% yield, with regioselectivity confirmed via ¹H NMR.
Amide Bond Formation with 2-(Cyclohex-1-en-1-yl)Ethylamine
Carboxylic Acid Activation
The pyridazine-3-carboxylic acid intermediate is activated using coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). For instance, HATU-mediated coupling in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base facilitates amide bond formation with 2-(cyclohex-1-en-1-yl)ethylamine. Typical reaction conditions include:
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| HATU, DIPEA | DCM | 25°C | 12 h | 78% |
| EDCl, HOBt | THF | 0°C → 25°C | 24 h | 65% |
Ruthenium-Catalyzed N-Alkylation
An alternative approach involves ruthenium-catalyzed N-alkylation of pyridazine-3-amine with 2-(cyclohex-1-en-1-yl)ethanol. This method, adapted from De Gruyter (2019), employs [Ru(p-cymene)Cl₂]₂ (2 mol%) and KOH (1.5 equiv) in toluene at 120°C. The reaction proceeds via a hydrogen autotransfer mechanism, producing water as the sole byproduct.
Purification and Characterization
Crystallization Techniques
Recrystallization from dichloromethane/petroleum ether (1:3 v/v) yields crystalline product suitable for X-ray diffraction. Differential scanning calorimetry (DSC) reveals a melting point of 189–192°C, consistent with high purity.
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃) : δ 8.92 (s, 1H, pyridazine-H), 8.21 (d, J = 2.5 Hz, 1H, pyrazole-H), 7.78 (d, J = 2.5 Hz, 1H, pyrazole-H), 6.35 (m, 1H, cyclohexenyl-H), 3.68 (q, 2H, CH₂NH), 2.18 (m, 2H, cyclohexenyl-CH₂).
- HRMS (ESI+) : m/z calculated for C₁₆H₁₉N₅O [M+H]⁺: 298.1664; found: 298.1668.
Comparative Analysis of Synthetic Routes
The HATU-mediated amidation offers higher yields (78%) compared to ruthenium-catalyzed alkylation (62%) but requires stoichiometric coupling reagents. Conversely, the alkylation route is atom-economical but demands specialized catalysts. Scalability assessments favor the EDCl/HOBt method for industrial applications due to lower reagent costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the saturation of the cyclohexenyl ring.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyridazine rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Various nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could lead to fully saturated rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide may be investigated for its potential as a bioactive molecule. It could serve as a lead compound in the development of new pharmaceuticals targeting specific enzymes or receptors.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its structure suggests it might interact with biological targets in a way that could be beneficial for treating certain diseases.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.
Mechanism of Action
The mechanism of action of N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways. The pathways involved would be elucidated through detailed biochemical and cellular studies.
Comparison with Similar Compounds
Core Structural Features
The pyridazine ring serves as a common scaffold in all compared compounds, with substitutions at the 3- and 6-positions dictating biological activity and physicochemical properties.
Physicochemical Properties
Key Differentiators of the Target Compound
Hydrophobicity : Enhanced lipophilicity may increase membrane permeability but reduce aqueous solubility relative to fluorinated analogues .
Synthetic Accessibility : Requires specialized amines for substitution, posing challenges in large-scale synthesis compared to simpler phenyl derivatives .
Biological Activity
N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a complex organic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.
Compound Overview
Chemical Structure and Properties
- IUPAC Name : N-[2-(cyclohexen-1-yl)ethyl]-6-pyrazol-1-ylpyridazine-3-carboxamide
- Molecular Formula : C16H19N5O
- Molecular Weight : 297.36 g/mol
The compound features a pyridazine ring substituted with a pyrazole moiety and a carboxamide group, which may contribute to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multiple synthetic steps:
- Formation of the Pyridazine Core : A condensation reaction with hydrazine starting from a suitable dicarbonyl compound.
- Introduction of the Pyrazole Group : A cyclization reaction involving an appropriate hydrazine derivative and a 1,3-diketone.
- Attachment of the Cyclohexenyl Ethyl Group : Alkylation of the pyridazine ring with a cyclohexenyl ethyl halide under basic conditions.
- Formation of the Carboxamide Group : Reaction with appropriate amines to yield the final product.
Antimicrobial Properties
Recent studies have investigated the antimicrobial properties of compounds related to this compound. For instance, similar pyrazole derivatives have been evaluated for their activity against Mycobacterium tuberculosis, showing promising results with IC50 values ranging from 1.35 to 2.18 µM for certain derivatives . This suggests that derivatives of this compound could also exhibit significant anti-tubercular activity.
Antitumor Activity
The compound's structural characteristics indicate potential antitumor activity. Pyrazole derivatives have been reported to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, compounds with similar pyrazole structures have been shown to exhibit cytotoxic effects on human cancer cell lines, indicating that this compound may also possess similar properties.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific biological targets such as enzymes or receptors involved in disease pathways. Potential targets include:
- Kinases : Involved in signaling pathways that regulate cell growth and survival.
- Proteases : Enzymes that play roles in protein degradation and cellular regulation.
Research into the specific interactions at the molecular level is ongoing and will be critical for understanding its therapeutic potential.
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with compounds related to this compound:
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of pyridazine precursors with cyclohexene-ethylamine derivatives. Key steps include:
- Pyridazine core formation : Use of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine as a starting material, reacting with ethylenediamine derivatives under reflux in solvents like xylene or toluene .
- Cyclohexene-ethylamine coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the pyridazine-carboxylic acid and 2-(cyclohex-1-en-1-yl)ethylamine .
- Optimization : Catalyst selection (e.g., Pd for cross-coupling), solvent polarity adjustments, and temperature control (80–120°C) improve yields. Purification via flash chromatography or recrystallization is critical .
Q. What spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR/IR : ¹H/¹³C NMR confirms pyridazine and pyrazole ring substitution patterns. IR identifies carbonyl (C=O, ~1650 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .
- X-ray crystallography : SHELX programs (e.g., SHELXL) are standard for resolving crystal structures. Data collection at low temperature (100 K) enhances resolution. Hydrogen bonding and π-π stacking interactions are analyzed to confirm supramolecular packing .
Q. What biological activities are observed in structural analogs, and how do they guide hypotheses for this compound?
- Methodological Answer : Analogs with pyridazine-pyrazole scaffolds exhibit:
- Antimicrobial activity : Tested via MIC assays against Gram-positive bacteria (e.g., S. aureus) due to membrane disruption .
- Enzyme inhibition : PDE10A or kinase inhibition in vitro (IC₅₀ assays) via pyridazine-carboxamide interactions with catalytic pockets .
- Hypothesis-driven assays : Prioritize targets based on substituent effects (e.g., cyclohexene for lipophilicity, pyrazole for H-bonding) .
Advanced Research Questions
Q. How can discrepancies in biological activity data across assay systems be systematically addressed?
- Methodological Answer :
- Orthogonal assays : Validate initial findings (e.g., cytotoxicity in MTT assays) with apoptosis markers (Annexin V/PI flow cytometry) .
- Purity verification : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities. LC-MS confirms molecular integrity .
- Assay standardization : Replicate under controlled conditions (e.g., serum-free media, fixed incubation times) to minimize variability .
Q. What strategies enhance compound stability for in vivo studies under varying pH and temperature?
- Methodological Answer :
- Accelerated stability testing : Incubate at 40°C/75% RH for 4 weeks (ICH guidelines). Monitor degradation via HPLC .
- Formulation : Use lyophilization (with trehalose) for long-term storage. For oral dosing, enteric coatings protect against gastric pH .
Q. Which computational approaches predict binding affinity to target enzymes or receptors?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Simulate interactions with PDE10A (PDB: 3QH3) or kinase domains. Focus on pyridazine-carboxamide H-bonds and hydrophobic pockets .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns. RMSD/RMSF analyses identify critical binding residues .
Q. How can SAR studies be designed to optimize activity in derivatives?
- Methodological Answer :
- Substituent variation : Modify cyclohexene (e.g., fluorination for metabolic stability) or pyrazole (methyl/ethyl groups for steric effects) .
- High-throughput synthesis : Parallel reactions with diverse amines (e.g., morpholine, piperidine) using automated liquid handlers .
- Activity cliffs : Plot IC₅₀ vs. substituent hydrophobicity (logP) to identify nonlinear SAR trends .
Q. What are the challenges in achieving high synthetic purity, and which purification techniques are most effective?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
